molecular formula C7H13NS B12825030 N-(Cyclopropylmethyl)thietan-3-amine

N-(Cyclopropylmethyl)thietan-3-amine

Cat. No.: B12825030
M. Wt: 143.25 g/mol
InChI Key: KEYZCIARDRVHLH-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)thietan-3-amine is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This molecule features a thietane ring (a four-membered saturated ring containing a sulfur atom) linked via an amine group to a cyclopropylmethyl moiety . The combination of these distinct structural components—the strained, conformationally restrictive cyclopropane ring and the sulfur-containing heterocycle—makes it a valuable scaffold for exploring structure-activity relationships (SAR). As a key intermediate, its primary research application lies in the synthesis of more complex molecules for pharmaceutical development. The amine group acts as a handle for further chemical modification, allowing researchers to create diverse compound libraries . Analogs of this compound, such as those where the cyclopropylmethyl group is part of a more complex system, are frequently investigated for their potential biological activities, underscoring the utility of this core structure in bio-oriented synthesis . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

N-(cyclopropylmethyl)thietan-3-amine

InChI

InChI=1S/C7H13NS/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2

InChI Key

KEYZCIARDRVHLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of a compound containing a thietane moiety with a nucleophile in the presence of water. The nucleophile can be selected from a group consisting of azide, sulfonamide, diimide, hydroxylamine, or ammonia. The reaction conditions typically involve the use of a suitable reducing agent or a reagent to cleave specific bonds, depending on the nucleophile used .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thietanes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)thietan-3-amine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituent Structure : The 3-methylbutyl group (branched alkyl chain) contrasts with the cyclopropylmethyl group (rigid, sp³-hybridized cyclopropane ring). This difference impacts steric bulk and lipophilicity, with the cyclopropylmethyl group offering reduced conformational flexibility .
  • Synthesis : While neither compound’s synthesis is fully described, N-(3-Methylbutyl)thietan-3-amine is commercially available with ≥95% purity, suggesting optimized synthetic routes. For cyclopropylmethyl derivatives, methods like those in (e.g., coupling reactions with cyclopropanamine) may apply .

Data Table :

Property N-(Cyclopropylmethyl)thietan-3-amine N-(3-Methylbutyl)thietan-3-amine
Molecular Formula C₇H₁₃NS C₈H₁₇NS
Molecular Weight (g/mol) 143.25 (calculated) 159.29
Substituent Type Cyclopropane ring Branched alkyl chain
Purity Not reported ≥95%

Other 3-Amino Thietane Derivatives

highlights diverse synthetic strategies for 3-amino thietanes, including alkylation, acylation, and ring-closing metathesis. Substituents such as aryl groups or longer alkyl chains (e.g., hex-1-en-3-yl in ) may alter electronic properties and solubility.

Cyclopropylmethyl vs. Pyridine- or Benzamide-Substituted Amines

  • Reactivity : In , cyclopropylmethyl groups are incorporated into benzamide derivatives via coupling reactions, demonstrating compatibility with electron-deficient aromatic systems. This suggests that this compound may exhibit similar stability in acidic or nucleophilic conditions .
  • Biological Interactions : Cyclopropylmethyl-substituted pyrazoles () show distinct NMR shifts (δ 8.87 ppm for aromatic protons), indicating electronic effects that could influence binding affinity in medicinal chemistry applications. Thietane derivatives, however, may prioritize sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Comparison with Six-Membered Heterocycles

Tetrahydro-2H-pyran-4-amine derivatives () lack sulfur and feature a larger, less strained ring. This results in higher stability but reduced reactivity compared to thietanes. For instance, the tetrahydro-2H-pyran-4-amine in has a molecular weight of 411.1 g/mol (C₂₆H₃₈N₂O₂), emphasizing the additive bulk of fused cyclopentyl and phenyl groups .

Research Implications and Gaps

  • Synthetic Challenges : The steric hindrance of the cyclopropylmethyl group may complicate amination steps, requiring tailored catalysts (e.g., rhodium in ) or optimized reaction temperatures .
  • Physical Properties : Melting/boiling points and solubility data are absent for this compound, necessitating further experimental characterization.

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